molecular formula C11H13FO3 B13947576 2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone CAS No. 58089-67-1

2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone

Cat. No.: B13947576
CAS No.: 58089-67-1
M. Wt: 212.22 g/mol
InChI Key: LSUOCGBKFPJUTN-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone is an organic compound with a complex structure that includes a fluorine atom, hydroxyl groups, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, followed by hydroxylation and the introduction of the methylphenyl group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohols.

Scientific Research Applications

2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-hydroxy-1-(4-methylphenyl)-1-propanone: Lacks the hydroxymethyl group.

    3-Hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone: Lacks the fluorine atom.

    2-Fluoro-3-hydroxy-1-(4-methylphenyl)-1-butanone: Has a different alkyl chain length.

Uniqueness

2-Fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)-1-propanone is unique due to the combination of its functional groups, which can confer specific chemical and biological properties

Properties

CAS No.

58089-67-1

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-fluoro-3-hydroxy-2-(hydroxymethyl)-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C11H13FO3/c1-8-2-4-9(5-3-8)10(15)11(12,6-13)7-14/h2-5,13-14H,6-7H2,1H3

InChI Key

LSUOCGBKFPJUTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CO)(CO)F

Origin of Product

United States

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